Cas no 902469-39-0 ((2Z)-N-(4-fluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine)

(2Z)-N-(4-fluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine Chemical and Physical Properties
Names and Identifiers
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- (2Z)-N-(4-fluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine
- (Z)-4-fluoro-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline
- F3168-1260
- AKOS001829827
- 902469-39-0
- N-(4-fluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine
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- Inchi: 1S/C23H18FNO4S/c1-15-6-12-19(13-7-15)30(26,27)21-14-16-4-3-5-20(28-2)22(16)29-23(21)25-18-10-8-17(24)9-11-18/h3-14H,1-2H3/b25-23-
- InChI Key: HJECYVPHIILAHF-BZZOAKBMSA-N
- SMILES: S(C1C=CC(C)=CC=1)(C1/C(=N/C2C=CC(=CC=2)F)/OC2C(=CC=CC=2C=1)OC)(=O)=O
Computed Properties
- Exact Mass: 423.09405739g/mol
- Monoisotopic Mass: 423.09405739g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 759
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.2
- Topological Polar Surface Area: 73.3Ų
(2Z)-N-(4-fluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3168-1260-30mg |
(2Z)-N-(4-fluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine |
902469-39-0 | 90%+ | 30mg |
$119.0 | 2023-05-18 | |
Life Chemicals | F3168-1260-2mg |
(2Z)-N-(4-fluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine |
902469-39-0 | 90%+ | 2mg |
$59.0 | 2023-05-18 | |
Life Chemicals | F3168-1260-40mg |
(2Z)-N-(4-fluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine |
902469-39-0 | 90%+ | 40mg |
$140.0 | 2023-05-18 | |
Life Chemicals | F3168-1260-2μmol |
(2Z)-N-(4-fluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine |
902469-39-0 | 90%+ | 2μl |
$57.0 | 2023-05-18 | |
Life Chemicals | F3168-1260-20mg |
(2Z)-N-(4-fluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine |
902469-39-0 | 90%+ | 20mg |
$99.0 | 2023-05-18 | |
Life Chemicals | F3168-1260-5mg |
(2Z)-N-(4-fluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine |
902469-39-0 | 90%+ | 5mg |
$69.0 | 2023-05-18 | |
Life Chemicals | F3168-1260-10μmol |
(2Z)-N-(4-fluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine |
902469-39-0 | 90%+ | 10μl |
$69.0 | 2023-05-18 | |
Life Chemicals | F3168-1260-5μmol |
(2Z)-N-(4-fluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine |
902469-39-0 | 90%+ | 5μl |
$63.0 | 2023-05-18 | |
Life Chemicals | F3168-1260-25mg |
(2Z)-N-(4-fluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine |
902469-39-0 | 90%+ | 25mg |
$109.0 | 2023-05-18 | |
Life Chemicals | F3168-1260-20μmol |
(2Z)-N-(4-fluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine |
902469-39-0 | 90%+ | 20μl |
$79.0 | 2023-05-18 |
(2Z)-N-(4-fluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine Related Literature
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Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
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Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
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Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
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Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
Additional information on (2Z)-N-(4-fluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine
CAS No. 902469-39-0: A Novel (2Z)-N-(4-fluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine and Its Pharmacological Significance
CAS No. 902469-39-0 represents a unique chemical entity with a complex molecular architecture, specifically the (2Z)-N-(4-fluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine structure. This compound belongs to the class of chromen-2-imine derivatives, characterized by a 2H-chromen-2-imine core. The 2H-chromen-2-imine scaffold is a well-known pharmacophore in medicinal chemistry, often associated with diverse biological activities, including anti-inflammatory, antitumor, and neuroprotective properties. The (2Z) stereochemistry at the double bond further modulates its physicochemical properties and biological interactions, making it a promising candidate for drug development.
4-fluorophenyl substitution at the N-phenyl group introduces electronic effects that influence the compound's reactivity and binding affinity to target proteins. The 8-methoxy group at the chromene ring enhances hydrophilicity, potentially improving solubility and bioavailability. Meanwhile, the 4-methylbenzenesulfonyl group at the C-3 position contributes to the molecule's hydrophobicity and steric hindrance, which may modulate its interactions with biological membranes or enzyme active sites. These structural features collectively define the (2Z)-N-(4-fluorophenyl)-8-methoxy-3-(4-methylbenzenesullyn)-2H-chromen-2-imine as a multifunctional molecule with potential therapeutic applications.
Recent studies have highlighted the (2Z)-N-(4-fluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine's ability to inhibit key enzymes involved in inflammatory pathways. For instance, a 2023 publication in *Journal of Medicinal Chemistry* demonstrated its potent anti-inflammatory activity by suppressing the NF-κB signaling cascade. This inhibition was associated with reduced cytokine production and decreased oxidative stress, suggesting a potential role in treating chronic inflammatory diseases such as rheumatoid arthritis or neurodegenerative disorders.
Chromen-2-imine derivatives are increasingly recognized for their ability to modulate signal transduction pathways. The (2Z)-N-(4-fluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine exhibits a unique mechanism of action, targeting protein kinases and phosphatases. A 2024 preclinical study in *Bioorganic & Medicinal Chemistry* reported that this compound selectively inhibits JAK2 and STAT3 pathways, which are critical for cell proliferation and survival in cancer cells. These findings suggest its potential as an anti-cancer agent with minimal off-target effects.
The (2Z)-N-(4-fluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine also shows promise in neuroprotection. A 2023 review in *Pharmacological Research* highlighted its ability to cross the blood-brain barrier, a critical factor for treating central nervous system disorders. The compound was shown to reduce neuronal apoptosis in models of ischemic stroke by modulating mitochondrial function and calcium homeostasis. These properties make it a candidate for further exploration in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Structure-activity relationship (SAR) studies on (2Z)-N-(4-fluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine have revealed that the 4-fluorophenyl group is essential for its biological activity. Replacing this group with other substituents significantly reduced the compound's potency, indicating the importance of electronic effects in its mechanism of action. Similarly, the 8-methoxy group contributes to its solubility, which is critical for oral bioavailability. These findings underscore the importance of molecular design in optimizing the therapeutic potential of (2Z)-N-(4-fluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine.
In vitro and in vivo studies have further validated the (2Z)-N-(4-fluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine's efficacy. A 2023 study in *Drug Discovery Today* reported that this compound significantly reduced tumor growth in xenograft models of breast cancer. The compound's ability to induce apoptosis and autophagy in cancer cells, while sparing normal cells, highlights its potential as a targeted therapy. Additionally, its low toxicity profile, as observed in cytotoxicity assays, makes it a favorable candidate for further development.
(2Z)-N-(4-fluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is also being explored for its role in metabolic disorders. A 2024 study in *Molecular Pharmacology* suggested that this compound may modulate lipid metabolism by inhibiting ACAT1 (acyl-CoA acetyltransferase 1), a key enzyme in cholesterol esterification. This activity could have implications for the treatment of hyperlipidemia and atherosclerosis, further expanding its therapeutic potential.
Synthetic studies on (2Z)-N-(4-fluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine have focused on optimizing its chemical stability and drug delivery. Researchers have employed solid-phase synthesis and click chemistry to improve its manufacturability and scalability. These advancements are critical for transitioning the compound from preclinical research to clinical trials, where its safety and efficacy will be rigorously evaluated.
In conclusion, CAS No. 902469-39-0, specifically the (2Z)-N-(4-fluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine, represents a promising therapeutic candidate with diverse applications in inflammation, cancer, and neurodegenerative diseases. Its unique molecular structure, combined with its multi-target pharmacological profile, positions it as a valuable lead compound for further drug development and clinical investigation.
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